molecular formula C12H11NO3S B1335680 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid CAS No. 263270-62-8

4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid

Cat. No. B1335680
M. Wt: 249.29 g/mol
InChI Key: XLAHFZQELKMMMP-UHFFFAOYSA-N
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Description

“4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid” is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 . It is a solid substance that is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid” consists of a thiazole ring attached to a benzoic acid group via a methoxy bridge . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

“4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid” is a solid substance that is stored at room temperature . It has a melting point of 75° C and a predicted boiling point of 430.9° C at 760 mmHg . The density is predicted to be 1.3 g/cm3, and the refractive index is predicted to be n20D 1.63 .

Scientific Research Applications

Polyaniline Doping

Benzoic acid derivatives, including 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, have been utilized in the doping of polyaniline. This process involves mixing the benzoic acid derivative with polyaniline in a solvent like 1-methyl-2-pyrrolidone. The properties of these doped polyaniline salts are studied using various techniques, revealing that they exhibit high conductivity (Amarnath & Palaniappan, 2005).

Protein Tyrosine Phosphatase 1B Inhibitors

Derivatives of benzoic acid, structurally related to 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, have been synthesized and evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). These compounds have shown significant inhibitory effects, indicating their potential therapeutic applications in diseases modulated by PTP1B (Rakse et al., 2013).

Metabolism in Wheat Seedlings

Studies involving various methoxybenzoic acids, including derivatives similar to 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, have shown that these compounds undergo specific O-demethylation processes in wheat seedlings. These findings provide insights into the metabolism of benzoic acids in plant systems (Harms & Prieß, 1973).

Synthesis of Molecular Structures

The synthesis and molecular modelling of benzoic acid derivatives, including structures related to 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, have been extensively studied. These derivatives often play a crucial role in forming complex molecular structures with potential applications in various scientific fields (Sinha, Mandal, & Chandrasekaran, 2000).

Antimicrobial and Molluscicidal Activity

Prenylated benzoic acid derivatives, similar to 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, have been isolated from plant sources like Piper aduncum leaves. These compounds display significant antimicrobial and molluscicidal activities, making them valuable in biological and environmental studies (Orjala et al., 1993).

properties

IUPAC Name

4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-13-10(7-17-8)6-16-11-4-2-9(3-5-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAHFZQELKMMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407175
Record name 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid

CAS RN

263270-62-8
Record name 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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